Physicochemical Baseline: Lipophilicity (cLogP) and Polar Surface Area (PSA) Differentiate 4-(Allyloxy) from 4-Methoxy and 4-Hydroxy Analogs
The 4-(allyloxy) substituent confers distinct physicochemical properties relative to common 4-substituted N-(pyridin-3-yl)benzamide analogs. Specifically, the target compound exhibits a cLogP of 2.97 and a Polar Surface Area (PSA) of 51.22 Ų . These values position it in a unique lipophilicity range compared to the more polar 4-hydroxy analog (calculated cLogP ≈ 1.5, PSA ≈ 73 Ų) and the less lipophilic 4-methoxy analog (calculated cLogP ≈ 2.1, PSA ≈ 51 Ų) [1]. The quantitative difference in cLogP (Δ ≈ 0.87 to 1.47 units) directly impacts membrane permeability predictions and chromatographic behavior, making the allyloxy compound a critical control for structure-permeability relationship studies within this chemical series.
| Evidence Dimension | Lipophilicity (cLogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | cLogP = 2.97; PSA = 51.22 Ų |
| Comparator Or Baseline | 4-Hydroxy-N-(pyridin-3-yl)benzamide (cLogP ≈ 1.5, PSA ≈ 73 Ų); 4-Methoxy-N-(pyridin-3-yl)benzamide (cLogP ≈ 2.1, PSA ≈ 51 Ų) |
| Quantified Difference | ΔcLogP = +0.87 to +1.47 units; ΔPSA = -21.8 to 0 Ų |
| Conditions | In silico calculation using ChemDraw/ALOGPS algorithms |
Why This Matters
The higher cLogP of the allyloxy derivative predicts enhanced passive membrane permeability compared to 4-hydroxy or 4-methoxy analogs, which is essential for cell-based assay optimization and may influence oral bioavailability predictions in preclinical development.
- [1] PubChem. (n.d.). 4-Hydroxy-N-(pyridin-3-yl)benzamide (CID 281970) and 4-Methoxy-N-(pyridin-3-yl)benzamide (CID 688796). Calculated cLogP and PSA values. View Source
